magnesium;pentane
Description
Historical Trajectories of Organomagnesium Reagents in Synthetic Chemistry
The journey of organomagnesium reagents began in the late 19th and early 20th centuries, revolutionizing the field of organic chemistry. openaccessjournals.com In 1900, the French chemist François Auguste Victor Grignard discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. chemie-brunschwig.chacs.org This discovery, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, provided chemists with a versatile and powerful tool for creating carbon-carbon bonds. byjus.comnumberanalytics.comebsco.com
Initially, Grignard's work was an extension of research by his supervisor, Philippe Barbier, who had conducted reactions with magnesium in the presence of an alkyl halide and a carbonyl compound. ias.ac.in However, Grignard's crucial contribution was the development of a two-step process: first preparing the organomagnesium halide (RMgX) and then reacting it with a substrate, which led to more reliable and higher-yielding reactions. ias.ac.in These reagents, now universally known as Grignard reagents, are fundamental in organic synthesis. numberanalytics.com
Further research into the nature of these reagents revealed complexities in their structure and behavior in solution. In 1917, Wilhelm Schlenk and his son determined that Grignard reagents exist in a complex equilibrium, known as the Schlenk Equilibrium, involving the organomagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and magnesium dihalide (MgX₂). acs.orgebsco.com
The general method for preparing these reagents involves the reaction of an organic halide with magnesium turnings in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com The solvent is critical as it solvates the magnesium ion, stabilizing the reagent. numberanalytics.com
Key Historical Milestones
| Year | Discovery/Development | Key Scientist(s) | Significance |
| 1900 | Discovery of organomagnesium halides (Grignard Reagents). acs.orgwikipedia.org | Victor Grignard | Revolutionized organic synthesis by enabling efficient carbon-carbon bond formation. numberanalytics.comebsco.com |
| 1912 | Nobel Prize in Chemistry awarded for the discovery of Grignard reagents. ebsco.com | Victor Grignard | Recognized the immense impact of this new class of reagents on the advancement of chemistry. numberanalytics.comias.ac.in |
| 1917 | Elucidation of the complex equilibrium of Grignard reagents in solution. ebsco.com | Wilhelm Schlenk | Introduced the concept of the Schlenk Equilibrium, providing a deeper understanding of the reagent's nature. acs.orgebsco.com |
Contemporary Significance and Research Trajectories of Pentylmagnesium Compounds
Pentylmagnesium compounds, including pentylmagnesium bromide and pentylmagnesium chloride, continue to be highly relevant in modern synthetic chemistry. Their utility is demonstrated in a range of applications, from the synthesis of natural products to the creation of novel materials.
Detailed Research Findings:
Cross-Coupling Reactions: Pentylmagnesium bromide is utilized as a Grignard reagent in nickel or copper-catalyzed cross-coupling reactions with alkyl fluorides to form alkanes. This highlights its role in creating carbon-carbon bonds where one of the coupling partners is an organofluorine compound.
Synthesis of Heterocycles: The addition-cyclization-deprotection process involving aldimines and pentylmagnesium bromide serves as a method for preparing hydroxypiperidinones, which are important heterocyclic structures. In one study, the conjugate addition of copper-complexed pentylmagnesium bromide to a vinylogous amide was a key step in the synthesis of a piperidone derivative. iupac.org
Total Synthesis of Natural Products: Pentylmagnesium bromide has been employed as a reagent in the total synthesis of the alkaloid (+)-hyperaspine, where it was used for olefin alkylation to create a key intermediate.
Synthesis of Ketones: Research has shown that pentylmagnesium bromide can react with acyl hydrazides to produce aryl alkyl ketones. rsc.org Furthermore, the selective coupling of pentylmagnesium bromide with acyl chlorides, catalyzed by soluble copper complexes like Li₂CuCl₄, provides a convenient method for synthesizing straight-chain aliphatic ketones such as 6-undecanone. sioc-journal.cn
Preparation of Phosphorus Compounds: Tert-pentylmagnesium chloride has been used in reactions with phosphorus trichloride (B1173362) to synthesize t-pentylphosphonous dichloride and di-t-pentylphosphinous chloride, which are precursors to various phosphinic acids. rsc.org
Current Research Applications of Pentylmagnesium Reagents
| Pentylmagnesium Compound | Reaction Type | Application/Product |
| Pentylmagnesium bromide | Ni or Cu-catalyzed cross-coupling | Synthesis of alkanes from alkyl fluorides. |
| Pentylmagnesium bromide | Addition-cyclization-deprotection | Preparation of hydroxypiperidinones. |
| Pentylmagnesium bromide | Olefin alkylation | Key step in the total synthesis of (+)-hyperaspine. |
| Pentylmagnesium bromide | Coupling with acyl hydrazides/chlorides | Synthesis of aryl alkyl ketones and straight-chain ketones. rsc.orgsioc-journal.cn |
| Tert-pentylmagnesium chloride | Reaction with phosphorus trichloride | Synthesis of t-pentylphosphonous dichloride and other phosphorus compounds. rsc.org |
The ongoing research into the applications of pentylmagnesium compounds underscores their enduring importance as versatile reagents in the synthetic chemist's toolkit. The development of new catalytic systems and the application of these Grignard reagents in novel synthetic strategies continue to expand the boundaries of modern organic chemistry. youtube.commdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6514-00-7 |
|---|---|
Molecular Formula |
C10H22Mg |
Molecular Weight |
166.59 g/mol |
IUPAC Name |
magnesium;pentane |
InChI |
InChI=1S/2C5H11.Mg/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2 |
InChI Key |
CXYPKXYSWBMCRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[CH2-].CCCC[CH2-].[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies for Organopentylmagnesium Species
Preparation of Pentylmagnesium Halides (Grignard Reagents)
The synthesis of pentylmagnesium halides, commonly known as Grignard reagents, is a fundamental transformation in organometallic chemistry. libretexts.org The general reaction involves the direct interaction of a pentyl halide with magnesium metal. libretexts.orgleah4sci.com
Controlled Synthesis in Batch and Continuous Flow Systems
The formation of Grignard reagents like pentylmagnesium bromide can be achieved through both traditional batch and modern continuous flow processes. researchgate.net Batch synthesis, a common laboratory-scale method, typically involves the gradual addition of a pentyl halide to a suspension of magnesium turnings in an appropriate solvent. thieme-connect.de While effective, batch processes can present challenges in managing the often highly exothermic nature of the reaction and can exhibit batch-to-batch variability. vapourtec.comresearchgate.net
Continuous flow systems offer a more controlled and safer alternative, particularly for large-scale production. vapourtec.comresearchgate.net In this setup, a solution of the organohalide is passed through a packed bed column of magnesium metal. vapourtec.comgoogle.com This method allows for better heat transfer, reducing the risk of runaway reactions, and provides a more consistent product concentration. vapourtec.comresearchgate.net Studies have demonstrated that continuous flow processes can improve the selectivity of Grignard reagent formation and minimize the formation of undesired byproducts like the Wurtz coupling product. researchgate.netresearchgate.net For instance, the continuous flow synthesis of pentylmagnesium bromide has been successfully demonstrated, yielding high conversions. chemrxiv.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pentylmagnesium Bromide
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process | Addition of pentyl halide to magnesium suspension in a flask. thieme-connect.de | Pumping a pentyl halide solution through a column packed with magnesium. vapourtec.com |
| Heat Transfer | Can be difficult to control, potentially leading to exotherms. vapourtec.com | Enhanced heat transfer, offering better temperature control. vapourtec.com |
| Safety | Higher risk of runaway reactions, especially on a larger scale. researchgate.net | Inherently safer due to smaller reaction volumes at any given time. vapourtec.comresearchgate.net |
| Consistency | Prone to batch-to-batch variability. researchgate.net | Provides a stable and consistent concentration of the Grignard reagent. vapourtec.com |
| Byproducts | More susceptible to Wurtz coupling and other side reactions. researchgate.net | Reduced formation of byproducts, leading to higher selectivity. researchgate.netresearchgate.net |
Strategies for Magnesium Activation in Pentylmagnesium Formation
A critical step in the synthesis of pentylmagnesium halides is the activation of the magnesium metal. wikipedia.org Magnesium is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction with the pentyl halide. wikipedia.orgmnstate.edu Several methods have been developed to overcome this inertness and expose a fresh, reactive metal surface. wikipedia.org
Mechanical and Chemical Activation Methods:
Mechanical Methods: These include crushing the magnesium turnings in situ, vigorous stirring, and sonication to physically break the oxide layer. wikipedia.org
Chemical Activators: Common chemical activators include small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909). wikipedia.orgresearchgate.net The use of 1,2-dibromoethane is advantageous as the formation of ethylene (B1197577) gas provides a visual indicator of the reaction's initiation. wikipedia.org Another effective method involves the use of diisobutylaluminum hydride (DIBAH) to activate the magnesium surface. acs.org
Synthesis of Dipentylmagnesium Compounds
Dipentylmagnesium (C₅H₁₁)₂Mg, is a dialkylmagnesium compound that can be prepared through several synthetic routes, often starting from pentylmagnesium halides.
Ether-Free Synthetic Routes for Dialkylmagnesium Compounds
The preparation of ether-free dialkylmagnesium compounds is desirable for certain applications where the coordinating ether can interfere with subsequent reactions. google.com One method involves the reaction of an alkyl halide with magnesium in a non-complexing, ether-free liquid dispersion medium, such as a hydrocarbon. google.com To achieve soluble, ether-free dialkylmagnesium compounds, the reaction product can be treated with an organoaluminum compound. google.comgoogle.com Another approach involves the reaction of a Grignard reagent with dioxane, which precipitates the magnesium dihalide, driving the equilibrium towards the formation of the dialkylmagnesium compound. libretexts.org
Transmetalation and Schlenk Equilibrium-Mediated Preparations
The formation of dipentylmagnesium is intrinsically linked to the Schlenk equilibrium, which describes the equilibrium in solution between a Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. libretexts.orgresearchgate.net
2 RMgX ⇌ R₂Mg + MgX₂
This equilibrium can be shifted to favor the formation of the dialkylmagnesium compound. As mentioned, the addition of dioxane precipitates the magnesium halide, effectively removing it from the equilibrium and driving the reaction to the right. libretexts.org
Transmetalation is another synthetic strategy. This involves the reaction of magnesium metal with a dialkylmercury compound, although this method is less common due to the toxicity of mercury compounds. libretexts.org A more practical transmetalation involves the reaction of an alkyllithium compound with a magnesium halide. gatech.edu
Structural Elucidation of Organopentylmagnesium Architectures
Solution-Phase Aggregation and Solvation Dynamics
In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), pentylmagnesium halides (n-C₅H₁₁MgX) are not simple monomeric species. They are governed by the complex Schlenk equilibrium, which describes the reversible exchange between the pentylmagnesium halide and its corresponding dipentylmagnesium (Mg(C₅H₁₁)₂) and magnesium dihalide (MgX₂) species. Furthermore, these species can exist as monomers, dimers, or higher aggregates, with the position of the equilibrium influenced by the solvent, concentration, temperature, and the nature of the halide. rsc.orgresearchgate.net
Spectroscopic techniques are indispensable tools for investigating the mixture of species present in solutions of pentylmagnesium compounds. Methods such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the bonding, structure, and dynamic processes occurring in the solution phase. uc.edu
Infrared and Raman Spectroscopy : Vibrational spectroscopy can detect the C-Mg stretching frequencies, which differ between various species in the Schlenk equilibrium. Attenuated Total Reflectance Fourier-Transform Infrared (ATR/FT-IR) spectroscopy is particularly useful for analyzing these solutions. americanelements.comamericanelements.com Changes in the position and intensity of these bands can be correlated with shifts in the equilibrium, providing information on the relative populations of monomeric, dimeric, and other aggregated forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful, non-invasive technique for characterizing the dynamic equilibria of Grignard reagents. While ¹H and ¹³C NMR provide information about the pentyl group, they often show time-averaged signals due to rapid exchange between different magnesium environments. More direct information can be obtained from ²⁵Mg NMR spectroscopy, which has been used in combination with quantum chemistry calculations to probe the solvation structures and dynamics of magnesium ions in solution. pnnl.gov The observation of a single ²⁵Mg NMR peak often indicates a rapid exchange between various solvated structures, with the chemical shift being sensitive to the coordination environment of the magnesium center. pnnl.gov
Table 1: Representative Spectroscopic Techniques for Pentylmagnesium Solution Analysis
| Spectroscopic Method | Information Obtained | Typical Application | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Characterization of the pentyl organic group; detection of dynamic exchange processes. | Monitoring reaction progress and structural integrity of the alkyl chain. | uc.edu |
| ²⁵Mg NMR | Direct probing of the Mg coordination environment and solvation shell dynamics. | Investigating the Schlenk equilibrium and the nature of solvated Mg species. | pnnl.gov |
| FT-IR / Raman | Identification of C-Mg stretching vibrations and changes in bonding upon aggregation. | Determining the relative abundance of different species (monomers, dimers) in solution. | americanelements.com |
| UV-Vis Spectroscopy | Analysis of solutions containing chromophoric groups or for quantitative determination. | Used in conjunction with multivariate analysis for content determination in solutions. |
Computational chemistry provides molecular-level insights that complement experimental findings. nih.gov Density Functional Theory (DFT) and ab initio molecular dynamics (MD) simulations are used to model the structures and energies of pentylmagnesium species and their interactions with solvent molecules. researchgate.netpnnl.gov
These models can predict the geometries of solvated monomers and dimers, detailing the coordination of ether oxygen atoms to the magnesium center. rsc.org Calculations indicate that the solvent plays an active role, directly influencing the energetics and nuclearity of the Grignard species. rsc.org For instance, theoretical studies on related Grignard systems show that solvent stabilization energy decreases from magnesium dihalides to the monoalkyl species to the dialkylmagnesium compounds. researchgate.net
Computational models like the Polarizable Continuum Model (PCM) are often used to simulate the bulk solvent effect, making calculations more tractable. wikipedia.orgtum.de Studies have explored the stability of different aggregate forms, proposing, for example, that linear dimers can be as stable as the traditionally accepted cyclic dimers and participate in the solution equilibria. researchgate.netacs.org These theoretical investigations help rationalize the complex reaction pathways and the preference for certain aggregated structures that act as the reactive species. acs.org
Spectroscopic Probes of Organomagnesium Species in Solution
Solid-State Characterization of Pentylmagnesium Complexes
While solution-phase studies reveal a dynamic mixture, solid-state analysis provides a static snapshot of specific, stable organopentylmagnesium architectures. The species that crystallizes from a solution is not necessarily the most abundant one in the liquid phase but represents a thermodynamically stable entity under crystallization conditions. rsc.org
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of crystalline compounds. uni-ulm.deuhu-ciqso.es This technique provides precise data on atomic positions, allowing for the accurate measurement of bond lengths, bond angles, and coordination geometries. uni-ulm.de
For organopentylmagnesium compounds, SC-XRD analysis reveals the exact nature of the coordination around the magnesium atom, the conformation of the pentyl chain, and the interactions with solvent molecules that may be incorporated into the crystal lattice. iucr.orgmdpi.com For example, analysis can confirm a distorted tetrahedral or a five-coordinate geometry around the magnesium center, depending on the specific ligands and degree of solvation. researchgate.net This data is crucial for validating computational models and understanding the fundamental structural preferences of these organometallic compounds.
Table 2: Typical Data Obtained from SC-XRD of an Organomagnesium Complex
| Parameter | Description | Example Value (Illustrative) | Reference |
|---|---|---|---|
| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic | researchgate.net |
| Space Group | The specific symmetry group of the crystal. | P2₁/c | researchgate.net |
| Mg-C Bond Length | The distance between the magnesium and the carbon atom of the pentyl group. | ~2.15 Å | materialsproject.org |
| Mg-X Bond Length | The distance between the magnesium and the halide atom. | ~2.50 Å (bridging) | materialsproject.org |
| Mg-O Bond Length | The distance between the magnesium and a coordinating solvent oxygen atom. | ~2.05 Å | pnnl.gov |
| Coordination Number | The number of atoms directly bonded to the central Mg atom. | 4 or 5 | rsc.orgresearchgate.net |
In the absence of strongly coordinating solvents or with bulky organic groups, Grignard reagents frequently crystallize as oligomeric or polymeric structures. msu.eduuwimona.edu.jm This aggregation is a key feature of their solid-state chemistry. X-ray diffraction studies have revealed that pentylmagnesium halides can form extended chains where the halide atoms act as bridges between two magnesium centers. uwimona.edu.jm
In these polymeric arrangements, each magnesium atom is typically coordinated by the pentyl group, one or more solvent molecules (if present), and two bridging halide atoms, which link the monomeric units into an infinite chain. Dimeric structures, both cyclic and linear, have also been characterized where two magnesium centers are bridged by halide or sometimes even alkyl groups. core.ac.uk In some cases, larger aggregates, such as tetrameric species, have been isolated and structurally characterized by X-ray diffraction. rsc.org These complex structures are often held together by a combination of covalent and dative bonds, forming robust solid-state arrays. dtic.mil
Mechanistic Insights into Pentylmagnesium Reactivity
Fundamental Reaction Pathways
The reactivity of pentylmagnesium bromide is primarily characterized by two competing mechanisms: nucleophilic addition and single-electron transfer (SET). The preferred pathway is influenced by the substrate, reaction conditions, and steric hindrance.
Nucleophilic Addition Mechanisms
The most common reaction pathway for pentylmagnesium bromide with carbonyl compounds, such as aldehydes and ketones, is nucleophilic addition. acechemistry.co.ukorganic-chemistry.org In this mechanism, the pentyl group, carrying a partial negative charge due to the polar carbon-magnesium bond, acts as a nucleophile. youtube.com It attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. youtube.com Subsequent hydrolysis of this intermediate yields a secondary or tertiary alcohol, depending on the starting carbonyl compound. acechemistry.co.ukorganic-chemistry.org
The general mechanism can be summarized in two key steps:
Nucleophilic attack: The pentyl anion adds to the carbonyl carbon, breaking the π bond of the C=O group. The electrons from the π bond move to the oxygen atom, forming a magnesium alkoxide. youtube.com
Protonation: An aqueous workup step, typically with a dilute acid like ammonium (B1175870) chloride, protonates the alkoxide to give the final alcohol product.
For example, the reaction of pentylmagnesium bromide with an aldehyde would proceed as follows, resulting in a secondary alcohol:
R-CHO + CH₃(CH₂)₄MgBr → R-CH(O-MgBr)(CH₂)₄CH₃
R-CH(O-MgBr)(CH₂)₄CH₃ + H₃O⁺ → R-CH(OH)(CH₂)₄CH₃ + Mg(OH)Br
Similarly, its reaction with a ketone produces a tertiary alcohol. acechemistry.co.uk
Electron Transfer Processes in Organopentylmagnesium Reactions
While the two-electron nucleophilic addition is the predominant pathway, an alternative single-electron transfer (SET) mechanism can occur, particularly with sterically hindered ketones or substrates with low reduction potentials. organic-chemistry.orgnih.gov In the SET pathway, an electron is transferred from the Grignard reagent to the carbonyl compound, forming a radical anion (ketyl) and a pentyl radical. nih.gov
Recent studies using radical clock systems have provided evidence that for most additions of Grignard reagents to a wide range of carbonyl compounds, the reactions proceed via concerted, two-electron pathways. nih.gov Evidence for SET is generally not observed in the reactions of organomagnesium reagents with aldehydes and alkyl ketones. nih.gov However, with the most electron-deficient ketones, such as pentafluorophenyl ketone, SET could be observed even with primary alkylmagnesium reagents like pentylmagnesium. nih.gov The reaction of benzylmagnesium chloride with certain phenyl ketones has been shown to proceed without the formation of radical-derived products, suggesting a concerted mechanism, while reactions with other ketones do show evidence of SET, indicating that the two pathways can be energetically close. nih.gov
Kinetic and Thermodynamic Aspects of Reactivity
The rate and equilibrium of pentylmagnesium reactions are governed by kinetic and thermodynamic factors. Quantitative studies provide insight into the energy profiles of these reactions.
Quantitative Kinetic Studies of Pentylmagnesium Reactions
Kinetic studies of Grignard reactions are crucial for understanding reaction mechanisms and optimizing conditions. The rate of reaction of Grignard reagents can be influenced by factors such as solvent, temperature, and the structure of the reactants.
Competition kinetics have been used to estimate the relative reactivities of different Grignard reagents. For example, allylmagnesium bromide is estimated to react with ketones like acetone (B3395972) and benzophenone (B1666685) approximately 1.5 x 10⁵ times faster than butylmagnesium bromide. nih.gov The rates for different substrates using the highly reactive allylmagnesium bromide were found to be very similar, suggesting a possible diffusion-controlled limit to the reaction rate. nih.gov
The formation of the Grignard reagent itself, such as cyclopentylmagnesium bromide, has been studied kinetically. The rate of reaction of cyclopentyl bromide with magnesium has been found to be transport-limited in diethyl ether, meaning the rate is controlled by how fast the reactant can get to the magnesium surface. harvard.edu The rate is proportional to the concentration of the alkyl bromide, the surface area of the magnesium, and the degree of agitation, while being inversely proportional to the solution viscosity. harvard.edu
A data table for the reaction of a similar Grignard reagent, methylmagnesium bromide, with benzophenone is presented below to illustrate typical kinetic parameters.
| Parameter | Value | Units |
| Rate Constant (k_initial) | 0.299 | L·mol⁻¹·s⁻¹ |
| Activation Enthalpy (ΔH‡) | 61.7 | kJ/mol |
| Activation Entropy (ΔS‡) | -72 | J·mol⁻¹·K⁻¹ |
Table 1: Kinetic parameters for the reaction of methylmagnesium bromide with benzophenone at 37°C.
Enthalpic and Entropic Contributions to Reaction Thermodynamics
The enthalpy of formation of a Grignard reagent from magnesium and an organic halide in a solvent like diethyl ether is substantially negative. For example, the formation of methylmagnesium bromide has a reaction enthalpy (ΔrH°) of -267.8 ± 4.4 kJ/mol. Studies on the formation of other Grignard reagents have reported enthalpies of formation in the range of 320.87 to 380.46 kJ mol⁻¹. researchgate.net
The subsequent reaction of the Grignard reagent with a substrate is also exothermic. For instance, the cross-coupling reaction of a Grignard reagent has been measured to have an enthalpy of 70.92 to 108.68 kJ mol⁻¹. researchgate.net The significant heat release in Grignard reactions necessitates careful temperature control to prevent runaway reactions. researchgate.net
The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) provide information about the transition state of the reaction. For the reaction of methylmagnesium bromide with benzophenone, the activation enthalpy is 61.7 kJ/mol, and the activation entropy is -72 J·mol⁻¹·K⁻¹. Large negative activation entropies are consistent with the formation of a highly ordered, cyclic transition state. researchgate.net Small activation enthalpy values, coupled with significant exothermicity, suggest an early transition state in the reaction pathway. researchgate.net
The following table summarizes thermodynamic data for the formation of a representative Grignard reagent.
| Reaction | ΔrH° (kJ/mol) | Solvent |
| Mg (cr) + CH₃Br (l) → CH₃BrMg (solution) | -267.8 ± 4.4 | Diethyl ether |
| CH₃BrMg (solution) + HBr (g) → CH₄ (solution) + Br₂Mg (solution) | -274.5 ± 2.2 | Diethyl ether |
Table 2: Thermodynamic data for the formation and a subsequent reaction of methylmagnesium bromide.
Catalytic and Stoichiometric Applications in Organic Transformations
Carbon-Carbon Bond Forming Reactions
Pentylmagnesium reagents, typically in the form of pentylmagnesium bromide, are instrumental in constructing new carbon-carbon bonds through various reaction methodologies. These reagents provide a nucleophilic pentyl group that can react with a wide array of electrophilic substrates.
Nickel-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, and pentylmagnesium reagents are frequently employed as the nucleophilic partner. sigmaaldrich.comsigmaaldrich.comottokemi.comottokemi.com The Kumada-Corriu coupling, one of the earliest examples of transition metal-catalyzed cross-coupling, utilizes Grignard reagents like pentylmagnesium bromide to couple with aryl or vinyl halides. nrochemistry.comorganic-chemistry.org
In a typical Kumada coupling, a nickel(II) phosphine (B1218219) complex, such as [Ni(dppe)Cl₂], catalyzes the reaction between an organic halide and the Grignard reagent. core.ac.ukchegg.com The catalytic cycle is believed to involve the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the pentylmagnesium reagent, and concluding with reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. nrochemistry.com
Research has demonstrated the successful use of pentylmagnesium bromide in nickel-catalyzed cross-coupling reactions with various substrates. For instance, the coupling of 2-iodoglycals with n-pentylmagnesium bromide has been achieved using a nickel catalyst, providing a route to C2-substituted pyranose glycals. researchgate.net Similarly, arenesulfonates have been shown to react with primary alkylmagnesium halides, including n-pentylmagnesium bromide, in the presence of a (PPh₃)₂NiCl₂ catalyst to form the corresponding alkylarenes. psu.edu The efficiency of these reactions can be highly dependent on the choice of solvent and catalyst. psu.edu
Iron-catalyzed cross-coupling reactions have also been explored. For example, iron nanoparticles have been shown to catalyze the reaction of alkyl and aryl halides with pentylmagnesium bromide. grafiati.com
Table 1: Examples of Ni-catalyzed Cross-Coupling Reactions with Pentylmagnesium Bromide
| Electrophile | Catalyst | Product | Yield (%) | Reference |
| 2-Iodo-D-glucal | Ni catalyst | 2-(n-pentyl)-D-glucal | Good | researchgate.net |
| Neopentyl 2-naphthalenesulfonate | (PPh₃)₂NiCl₂ | 2-n-Butylnaphthalene | 85 | psu.edu |
| 2-bromo-3-hexylthiophene | [Ni(dppe)Cl₂] | 3-hexyl-2-pentylthiophene | - | chegg.com |
Note: Yields can vary based on specific reaction conditions.
Pentylmagnesium reagents are effective nucleophiles for the alkylation and arylation of various organic substrates. These reactions typically involve the direct addition of the pentyl group to an electrophilic carbon center.
In alkylation reactions, pentylmagnesium bromide can react with alkyl halides to form new alkanes. sigmaaldrich.comsigmaaldrich.comottokemi.comottokemi.com For example, silver-catalyzed cross-coupling of alkyl bromides with alkyl Grignard reagents, including pentylmagnesium bromide, has been reported. kyoto-u.ac.jpresearcher.life In one study, the reaction of 1,10-dibromoundecane with pentylmagnesium bromide under silver bromide/potassium fluoride (B91410) catalysis yielded the monoalkylated product in 55% yield, with no dialkylated product detected. kyoto-u.ac.jpkyoto-u.ac.jp
Arylation reactions involving pentylmagnesium reagents are less common than their use in alkylation. However, they can participate in coupling reactions with aryl halides, often mediated by a transition metal catalyst, to form alkyl-substituted aromatic compounds. For instance, iron(III)-catalyzed coupling of aryl Grignard reagents with aryl halides can produce both homo- and cross-coupled products. banglajol.info
The reactivity of pentylmagnesium reagents can be influenced by the presence of different catalysts. For example, both nickel and copper catalysts have been utilized for the cross-coupling of pentylmagnesium bromide with alkyl fluorides. sigmaaldrich.comsigmaaldrich.comottokemi.comottokemi.com Furthermore, copper-catalyzed enantioselective alkylation of N-sulfonyl ketimines with Grignard reagents, including pentylmagnesium bromide, has been developed to produce optically active α-tertiary amines.
Pentylmagnesium bromide exhibits versatile reactivity towards a wide range of electrophilic functional groups, enabling the synthesis of diverse molecular architectures. A primary application is its reaction with carbonyl compounds. As a strong nucleophile, it readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively. It can also react with esters to yield tertiary alcohols after a double addition, or ketones if the reaction is carefully controlled.
The Grignard reagent's utility extends to reactions with other electrophiles as well. For instance, it can be used in the preparation of hydroxypiperidinones through an addition-cyclization-deprotection process with aldimines. sigmaaldrich.comsigmaaldrich.comottokemi.com Furthermore, pentylmagnesium bromide has been employed as a reagent in the total synthesis of the alkaloid (+)-hyperaspine, where it participates in an olefin alkylation step to create a key intermediate. sigmaaldrich.com It has also found application in materials science for the surface alkylation of hydrogen-terminated silicon (111) via the formation of Si-C bonds. sigmaaldrich.com
The chemoselectivity of pentylmagnesium bromide allows for its use in the presence of various functional groups, although protection strategies may be necessary for highly sensitive groups. The choice of reaction conditions, such as solvent and temperature, can significantly influence the outcome and selectivity of these reactions. For example, reactions are often carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity.
Alkylation and Arylation Reactions
Polymerization Catalysis Utilizing Organopentylmagnesium Compounds
Organopentylmagnesium compounds play a crucial role in the field of polymerization, acting as both initiators and co-catalysts in various polymerization processes. Their application is particularly prominent in the synthesis of polyolefins.
Organomagnesium compounds, including those with pentyl groups, can serve as initiators for anionic polymerization. google.com In this type of chain-growth polymerization, the initiator is a nucleophile that reacts with a monomer to form a propagating carbanionic site. libretexts.org The pentyl anion, generated from the organomagnesium compound, can initiate the polymerization of susceptible monomers, such as styrenes and dienes.
The use of Grignard reagents like pentylmagnesium bromide as initiators allows for a degree of control over the polymerization process. The number of growing polymer chains is determined by the amount of initiator used. wikipedia.org This enables the synthesis of polymers with predictable molecular weights and, in some cases, narrow molecular weight distributions. The mechanism involves the repeated addition of monomer units to the carbanionic chain end. libretexts.org
Pentylmagnesium compounds are extensively used as precursors and components in Ziegler-Natta catalyst systems for olefin polymerization. google.comgoogle.comsoftbeam.netepo.org Ziegler-Natta catalysts are transition metal-based systems, typically involving a titanium compound and an organoaluminum co-catalyst, used for the stereospecific polymerization of alpha-olefins like ethylene (B1197577) and propylene. google.comfree.fr
Organomagnesium compounds, such as butyl octyl magnesium or pentyl magnesium, are often used to prepare the magnesium chloride support for the catalyst. google.commdpi.com This is achieved by reacting the organomagnesium compound with a chlorinating agent. free.fr The resulting highly active magnesium chloride provides a support matrix for the titanium catalyst sites. The use of Grignard reagents in the preparation of the catalyst support has been shown to be very effective. taylorfrancis.commdpi.comacs.orgresearchgate.net
The morphology and particle size of the catalyst, which are influenced by the preparation method involving the organomagnesium precursor, are of great importance as they affect the polymerization process and the properties of the final polymer. acs.orgmedwinpublishers.com Supported Ziegler-Natta catalysts can exhibit high activity and produce polymers with desirable characteristics. google.comrsc.orgwipo.int For instance, magnesium ethoxide-based precursors are also used in the manufacture of Ziegler-Natta catalysts. evonik.com
Advanced Analytical Techniques for Organopentylmagnesium Research
Spectroscopic Characterization for Structural and Mechanistic Information
Spectroscopic techniques are indispensable for probing the intricate details of organopentylmagnesium compounds, from the arrangement of atoms in space to the nature of their chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of organopentylmagnesium compounds in solution. nanoqam.ca By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, researchers can gain a wealth of information about molecular structure, stereochemistry, and reaction kinetics. nanoqam.caucl.ac.uk
In the context of organopentylmagnesium research, NMR is instrumental in elucidating reaction mechanisms. acs.orgacs.org For instance, by monitoring the changes in the NMR spectrum over the course of a reaction, it is possible to identify transient intermediates and determine the rates of different reaction steps. beilstein-journals.org This is particularly valuable for understanding the complex equilibria, such as the Schlenk equilibrium, that govern the speciation of Grignard reagents in solution. libretexts.org The Schlenk equilibrium describes the balance between the organomagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. acs.orgwikipedia.org
Furthermore, specialized NMR techniques, such as two-dimensional NMR and paramagnetic NMR, can provide even more detailed structural and dynamic information. du.ac.in For example, ¹H and ¹³C NMR spectroscopy, often used in combination, can help establish the connectivity of atoms and the ratios of different products in a reaction mixture. acs.org The use of deuterated solvents is common to avoid overwhelming the signals from the sample protons. libretexts.org
Table 1: Representative ¹H NMR Chemical Shift Data for Grignard Reaction Analysis
| Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aldehydic Proton | 9-10 | A singlet peak in this region is characteristic of an aldehyde. walisongo.ac.id |
| Aromatic Protons | 6.5-8.5 | The substitution pattern on the benzene (B151609) ring influences the specific shifts. |
| Alkyl Protons (α to Mg) | -2.0 to 0.0 | These protons are highly shielded due to the electropositive magnesium. |
| Alkyl Protons (β to Mg) | 0.5 to 1.5 | Less shielded than α-protons. |
This table provides illustrative data and actual values can vary based on the specific molecule and solvent.
Infrared (IR) and Raman Spectroscopy for Bond Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide insights into the bonding within organopentylmagnesium compounds. numberanalytics.comtaylorfrancis.comresearchgate.net These methods probe the vibrational frequencies of molecules, which are determined by the masses of the atoms and the strengths of the bonds connecting them.
IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations that induce a change in the dipole moment. aidic.it It is particularly useful for identifying the presence of specific functional groups. In the study of Grignard reactions, in-situ IR spectroscopy can be used to monitor the progress of a reaction in real-time by tracking the disappearance of reactants and the appearance of products. mt.comresearchgate.net For example, the C-Br stretching vibration of a pentyl bromide starting material will decrease in intensity as it is converted to the pentylmagnesium bromide Grignard reagent.
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. aidic.it It is sensitive to vibrations that cause a change in the polarizability of the molecule. Raman spectroscopy can be particularly advantageous for studying Grignard reagents as it is less susceptible to interference from moisture and CO₂, which can react with these sensitive compounds. mdpi.com It has been successfully used for the quality determination of Grignard reagents by detecting impurities. mdpi.com
Table 2: Key Vibrational Frequencies in Organopentylmagnesium Research
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |
|---|---|---|---|
| C-Mg Stretch | 400 - 600 | Raman/IR | Provides direct information about the carbon-magnesium bond. |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR/Raman | Characteristic of the pentyl group. |
| C-Br Stretch | 500 - 650 | IR | Monitors the consumption of the alkyl halide starting material. |
This table presents typical ranges, and specific values depend on the molecular environment.
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of compounds. numberanalytics.com In the field of organopentylmagnesium research, MS is a powerful tool for monitoring reaction progress, identifying intermediates, and elucidating reaction mechanisms. numberanalytics.comdtu.dk
By analyzing aliquots of a reaction mixture at different time points, researchers can track the consumption of reactants and the formation of products. acs.org This is particularly useful for optimizing reaction conditions to improve yields and minimize byproducts. numberanalytics.com
A key advantage of mass spectrometry is its ability to detect and identify transient or low-concentration intermediates that may not be observable by other techniques like NMR or IR. acs.orgnih.gov This capability is crucial for piecing together the step-by-step mechanism of complex reactions. acs.org Techniques like electrospray ionization (ESI-MS) are well-suited for analyzing charged intermediates, which are common in organometallic reactions. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting ions and analyzing the resulting daughter ions. numberanalytics.com
X-ray Diffraction and Electron Microscopy for Solid-State Analysis
While NMR, IR, and mass spectrometry are invaluable for studying organopentylmagnesium compounds in solution and the gas phase, X-ray diffraction and electron microscopy provide crucial information about their solid-state structures.
Electron microscopy, particularly scanning electron microscopy (SEM), is used to study the surface morphology and composition of solid materials. researchgate.netrsc.org While less common for the primary structural elucidation of organometallic molecules themselves, it can be valuable for characterizing the magnesium metal used in the Grignard reaction or for studying the morphology of solid organomagnesium products or intermediates. researchgate.netrsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Pentylmagnesium bromide |
| Diethyl ether |
| Tetrahydrofuran (B95107) (THF) |
| Ethylmagnesium bromide |
| Triethylamine |
| Pentyl bromide |
| Carbon dioxide (CO₂) |
| Ethylmagnesium chloride |
| Phenylmagnesium bromide |
| Diethyl carbonate |
| Ethyl benzoate |
| Benzophenone (B1666685) |
| Triphenylmethanol |
| 1-bromo-4-chlorobenzene |
| Dimethylformamide (DMF) |
| 4-chlorobenzaldehyde |
| Styrene oxide |
| 2,2-diphenylethanol |
| 1,2-diphenylethanol |
| Methylmagnesium chloride |
| N-tosylhydrazones |
| Aryl halides |
| Phthalide |
| 3-(N,N-dimethylamino)propylmagnesium chloride |
| 1,3,5-trimethoxybenzene |
| Sodium methyl carbonate |
| Lithium hydroxide |
| Lithium chloride |
| Thimerosal |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of organopentylmagnesium compounds. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular properties.
Density Functional Theory (DFT) has become a popular and powerful tool for investigating the reaction mechanisms of organometallic compounds, including organopentylmagnesium species. iisc.ac.in DFT calculations can map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway.
For Grignard reagents, which are analogous to organopentylmagnesium compounds, DFT studies have been instrumental in understanding their complex reactivity. nih.govresearchgate.net Research has shown that DFT can be used to explore the cross-coupling reactions of Grignard reagents, providing insights into the selectivity between different reaction pathways. nih.gov For instance, DFT calculations have helped to explain the preference for cross-coupling over β-hydrogen elimination in certain iron-catalyzed reactions involving Grignard reagents. nih.gov
Studies on similar organomagnesium systems reveal that dinuclear magnesium complexes can be more reactive than their monomeric counterparts. researchgate.netacs.org DFT calculations have shown that the coordination of a carbonyl compound to a dimeric Grignard reagent can lead to a lower energy transition state for the addition reaction. nih.gov The geometry of the precursor complex and the relative energies of different pathways determine whether the reaction proceeds through a concerted polar mechanism or a stepwise single electron transfer (SET) process. nih.govresearchgate.net
Table 1: Representative DFT Functionals and Basis Sets Used in Organomagnesium Studies This table is for illustrative purposes and actual combinations may vary based on the specific system and properties being investigated.
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31+G* | Geometry optimization and frequency calculations of Grignard reagents and their complexes. researchgate.net |
| M06-2X | def2-TZVP | Calculation of reaction barriers and non-covalent interactions in organomagnesium systems. |
| BP86 | M06 | Mechanistic studies of reactions involving organomagnesium compounds. researchgate.net |
| ωB97X-D | aug-cc-pVTZ | Accurate energy calculations and studies of systems with significant dispersion interactions. acs.org |
Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous approach to studying the electronic structure and bonding in organopentylmagnesium compounds. iisc.ac.in These methods, including Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) theory, offer a high level of accuracy. iisc.ac.in
Ab initio calculations have been employed to investigate the properties of various magnesium-containing species. researchgate.netaps.orgnih.gov These studies provide valuable data on molecular geometries, rotational constants, dipole moments, and vibrational frequencies. researchgate.net For example, ab initio studies on Mg-bearing compounds have been crucial for understanding their potential formation pathways in different environments. researchgate.net
The nature of the carbon-magnesium bond is a key area of investigation. Ab initio calculations can elucidate the degree of ionic versus covalent character in this bond, which is crucial for understanding the reactivity of the organopentylmagnesium reagent. The electronic structure of the pentyl group and its interaction with the magnesium atom can be precisely described, including the effects of electron correlation. iisc.ac.in
Table 2: Comparison of Ab Initio Methods for Electronic Structure Calculations
| Method | Description | Strengths | Limitations |
| Hartree-Fock (HF) | Solves the Schrödinger equation for a single determinant wavefunction. | Computationally less expensive than post-HF methods. | Does not account for electron correlation, leading to inaccuracies in energy calculations. |
| Møller-Plesset Perturbation Theory (MP2, MP4) | Adds electron correlation effects as a perturbation to the HF result. | Improves upon HF by including electron correlation. iisc.ac.in | Can be computationally demanding for large systems. |
| Coupled Cluster (CC) | A highly accurate method that includes electron correlation to a high degree. | Considered the "gold standard" for single-reference systems. | Very high computational cost, limiting its application to smaller molecules. |
Density Functional Theory (DFT) for Mechanistic Pathway Mapping
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems. ebsco.comyoutube.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic processes that govern the behavior of organopentylmagnesium species in solution.
The behavior of organomagnesium compounds in solution is complex, often involving an equilibrium between multiple species, known as the Schlenk equilibrium. acs.orguio.nonih.gov Ab initio molecular dynamics (AIMD) simulations have been instrumental in unraveling the dynamics of these species. acs.orgresearchgate.net
AIMD simulations of model Grignard reagents like CH₃MgCl in tetrahydrofuran (B95107) (THF) have shown that the solvent plays a crucial and active role. acs.org The simulations reveal that various monomeric, dimeric, and even higher oligomeric species coexist in solution. rsc.org The dynamics of the coordinating solvent molecules are essential for the interchange between these different organomagnesium species. uio.no For instance, the cleavage of Mg-Cl and Mg-C bonds is often assisted by the solvent, with bond breaking occurring at the more solvated magnesium center. acs.org These simulations highlight that the most stable solvated structures are not necessarily the most reactive ones. acs.org
The solvent is not merely a passive medium but an active participant in the reactions of organopentylmagnesium compounds. uio.nonih.gov Computational studies have shown that the coordination of solvent molecules to the magnesium atom significantly influences the reactivity and selectivity of the Grignard reagent. acs.orgrsc.org
Theoretical studies often model solvent effects by explicitly including a few solvent molecules coordinated to the magnesium atom or by using continuum solvent models. researchgate.net The replacement of a coordinated solvent molecule by a reactant is often a necessary step for the reaction to proceed. researchgate.netresearchgate.net The nature of the solvent can affect the stability of the transition state. For example, non-donating solvents can sometimes accelerate reactions by shifting the equilibrium towards the formation of the reactive complex. researchgate.net The electron-donating ability of the solvent can also impact reactivity; better electron-donating ligands can increase the reactivity of the magnesium complex by making the organic group a better leaving group. acs.org
Table 3: Common Solvents Used in Grignard Reactions and Their Properties
| Solvent | Chemical Formula | Dielectric Constant (ε) | Donor Number (DN) |
| Diethyl ether | (C₂H₅)₂O | 4.3 | 19.2 |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 20.0 |
| 1,4-Dioxane | C₄H₈O₂ | 2.2 | 14.8 |
| Toluene | C₇H₈ | 2.4 | 0.1 |
Emerging Frontiers and Prospective Research Directions
Sustainable and Green Chemistry Methodologies in Pentylmagnesium Synthesis
The traditional synthesis of Grignard reagents, while effective, often involves solvents that are not considered environmentally friendly. rsc.org A significant push in green chemistry is the evaluation of alternative solvents for the preparation of pentylmagnesium reagents. Research has systematically evaluated solvents based on reaction efficiency, ease of work-up, safety, and "greenness." rsc.org One promising alternative is 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources and has shown superior performance in suppressing the formation of by-products like those from Wurtz coupling. rsc.org
Another approach to greener synthesis involves altering the reaction conditions to minimize waste and energy consumption. The Barbier reaction, a one-pot synthesis, offers a more environmentally benign alternative to the traditional two-step Grignard reaction by generating the organometallic species in the presence of the carbonyl substrate. ubc.ca This method can sometimes be performed in aqueous media, reducing the need for anhydrous organic solvents. ubc.ca Furthermore, the development of transition metal-free N-arylation methods using magnetized distilled water as a solvent points towards novel, additive-free processes that could be adapted for Grignard-type reactions in the future, offering benefits of short reaction times and low costs. rsc.org
Development of Novel Reagents and Precursors for Advanced Applications
The versatility of pentylmagnesium compounds is being expanded through the development of new reagents and precursors. researchgate.net For instance, functionalized Grignard reagents are being synthesized to introduce specific chemical moieties in a single step. uni-muenchen.de The synthesis of novel mono-alkyl magnesium complexes stabilized by bulky ligands is enabling the isolation and characterization of previously unstable intermediates, opening doors to new reactive possibilities. researchgate.net
Furthermore, the development of precursors for specific applications is an active area of research. For example, pentylmagnesium chloride has been used in the synthesis of small-molecule anti-HIV agents by reacting with an aldehyde to produce corresponding alcohols, which are then further modified. jst.go.jp Similarly, tert-pentylmagnesium chloride is a key reagent in a method for preparing L-BPA, an important boron-containing drug for Boron Neutron Capture Therapy (BNCT). google.com The exploration of alternative methods for Grignard reagent synthesis, such as the magnesium transfer reaction from a pre-formed Grignard reagent to an organic halide, allows for the creation of Grignard reagents with functional groups that would not be tolerated in traditional synthesis methods. wikipedia.org
Integration with Microfluidic and Flow Chemistry for Scalable Synthesis
The integration of microfluidic and flow chemistry represents a significant leap forward in the scalable and safe synthesis of pentylmagnesium reagents. ccspublishing.org.cnmdpi.comnumberanalytics.com Flow chemistry offers numerous advantages over traditional batch processing, including improved control over reaction parameters, enhanced safety due to smaller reaction volumes, and increased efficiency and scalability. numberanalytics.comvapourtec.com
Microfluidic systems, with their high surface-to-volume ratios, provide excellent heat and mass transfer, which is crucial for controlling the often highly exothermic Grignard formation. mdpi.comresearchgate.net This precise control can lead to higher reaction selectivity and reproducibility. mdpi.com Researchers have successfully used microfluidic reactors for the synthesis of Grignard reagents, demonstrating the potential for efficient, cost-effective, and safe continuous mass production. ccspublishing.org.cnresearchgate.net Studies have shown that continuous production processes can improve the selectivity of Grignard reagent formation and reduce the formation of undesired Wurtz coupling byproducts. researchgate.net The scalability of these systems has been demonstrated by moving from laboratory-scale continuous synthesis to pilot-plant production. researchgate.netchemrxiv.org
Table 1: Comparison of Pentylmagnesium Bromide Synthesis in Diethyl Ether researchgate.netchemrxiv.org
| Synthesis Scale | Conversion (%) | Selectivity (Grignard Reagent) (%) | Selectivity (Wurtz Coupling) (%) |
| Semi-batch Lab Scale | 100 | 88 | 12 |
| Continuous Lab Scale | 100 | 86 | 14 |
Exploration of New Catalytic Cycles and Stereo-controlled Transformations
Pentylmagnesium reagents are being increasingly utilized in novel catalytic cycles and for achieving stereo-controlled transformations. The development of stereospecific nickel-catalyzed cross-coupling reactions of secondary benzylic ethers with Grignard reagents, including pentylmagnesium bromide, proceeds with high stereospecificity. escholarship.org
In the realm of stereoselective synthesis, the addition of pentylmagnesium bromide to nitrones has been shown to be highly dependent on the reaction conditions, allowing for the selective formation of different stereoisomers. mdpi.com For example, the presence or absence of a Lewis acid like BF₃·Et₂O can reverse the stereoselectivity of the addition. mdpi.com This level of control is crucial for the synthesis of complex molecules with specific stereochemistry, such as the β-galactosidase inhibitor mentioned in the study. mdpi.com
Furthermore, computational studies are being used to understand and predict the facial selectivity in the alkylation of chiral enamines, providing insights that can guide the design of more selective reactions. acs.org The exploration of enolate-directed carbometallation reactions also presents a promising avenue for achieving regio- and stereocontrol in the formation of new carbon-carbon bonds. ucl.ac.uk These advancements highlight the ongoing efforts to harness the reactivity of pentylmagnesium compounds for increasingly sophisticated and selective organic transformations.
Q & A
Q. How can researchers optimize calorimetric measurements for exothermic magnesium-pentane reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
